molecular formula C16H13ClN2OS B14536575 2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate CAS No. 61994-07-8

2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate

Cat. No.: B14536575
CAS No.: 61994-07-8
M. Wt: 316.8 g/mol
InChI Key: UPJCTRBXZLRMLC-UHFFFAOYSA-N
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Description

2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a phenylpropanoyl group, and a thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the nucleophilic aromatic substitution of a chloro-substituted aromatic compound with a thiocyanate source. The reaction conditions often require a strong base and an appropriate solvent to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as nitro or halogen groups, onto the aromatic ring.

Scientific Research Applications

2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate involves its interaction with molecular targets such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The aromatic and phenylpropanoyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenyl thiocyanate: Similar structure but with a nitro group instead of a phenylpropanoyl group.

    4-[(3-Phenylpropanoyl)amino]phenyl thiocyanate: Lacks the chloro substituent on the aromatic ring.

    2-Chloro-4-aminophenyl thiocyanate: Contains an amino group instead of a phenylpropanoyl group.

Uniqueness

2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, phenylpropanoyl, and thiocyanate groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61994-07-8

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

[2-chloro-4-(3-phenylpropanoylamino)phenyl] thiocyanate

InChI

InChI=1S/C16H13ClN2OS/c17-14-10-13(7-8-15(14)21-11-18)19-16(20)9-6-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2,(H,19,20)

InChI Key

UPJCTRBXZLRMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)SC#N)Cl

Origin of Product

United States

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